![molecular formula C12H11NO4 B1359690 Methyl 4-acetoxy-1H-indole-6-carboxylate CAS No. 41123-14-2](/img/structure/B1359690.png)
Methyl 4-acetoxy-1H-indole-6-carboxylate
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Overview
Description
“Methyl 4-acetoxy-1H-indole-6-carboxylate” is an organic compound with a special indole structure and contains ester and acetate groups . It is a colorless or light yellow solid, stable at room temperature and pressure .
Synthesis Analysis
The preparation of “Methyl 4-acetoxy-1H-indole-6-carboxylate” is usually carried out by chemical synthesis methods. A common preparation method is to protect the 6-carboxyl group on the indole ring as an ester group, and then acetylation reaction in the presence of acetic anhydride and base to produce methyl formate .Molecular Structure Analysis
The molecular formula of “Methyl 4-acetoxy-1H-indole-6-carboxylate” is C12H11NO4 . Its molecular weight is 233.22g/mol .Chemical Reactions Analysis
“Methyl 4-acetoxy-1H-indole-6-carboxylate” has a wide range of uses in the field of organic synthesis. It is often used as an intermediate in the synthesis of drugs, such as antibacterial drugs and anticancer drugs .Physical And Chemical Properties Analysis
“Methyl 4-acetoxy-1H-indole-6-carboxylate” is soluble in solution in organic solvents such as ethanol, dichloromethane, and acetone, but poorly soluble in water . It should be stored at 0-8C .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, including Methyl 4-acetoxy-1H-indole-6-carboxylate, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiviral Activity
Indole derivatives have shown inhibitory activity against influenza A . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-Inflammatory and Anticancer Activities
Indole derivatives have shown potential in anti-inflammatory and anticancer treatments . The indole nucleus binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antioxidant and Antimicrobial Activities
Indole derivatives have demonstrated antioxidant and antimicrobial activities . These properties make them valuable in the development of new therapeutic possibilities .
Tryptophan Dioxygenase Inhibitors
Methyl indole-6-carboxylate has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors have potential as anticancer immunomodulators .
Inhibitor of Botulinum Neurotoxin
Methyl indole-6-carboxylate has been used in the preparation of inhibitors of botulinum neurotoxin . This neurotoxin is produced by the bacterium Clostridium botulinum and is highly toxic .
ITK Inhibitors
Methyl indole-6-carboxylate has been used in the preparation of ITK inhibitors . ITK, or interleukin-2 inducible T cell kinase, plays a key role in T cell signaling and is a potential target for immunomodulatory therapies .
Antibacterial Agents
Methyl indole-6-carboxylate has been used in the preparation of antibacterial agents . These agents are crucial in the fight against bacterial infections .
Safety and Hazards
“Methyl 4-acetoxy-1H-indole-6-carboxylate” is an organic compound, and protective measures need to be paid attention to during use. It may cause irritation to the eyes, skin, and respiratory system. Appropriate protective equipment, such as lab gloves, goggles, and protective masks, should be worn when in use. At the same time, it should be operated in a well-ventilated place and avoid inhaling its vapor. In case of contact with skin or eyes, rinse with plenty of water and seek medical assistance .
Mechanism of Action
Target of Action
Indole derivatives, such as Methyl 4-acetoxy-1H-indole-6-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives have been reported to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
properties
IUPAC Name |
methyl 4-acetyloxy-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCMLXELAQFGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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